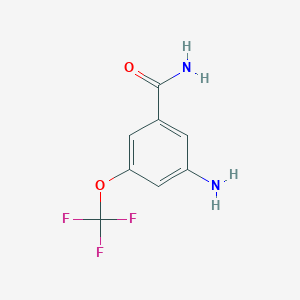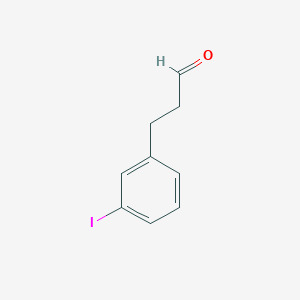
3-(3-Iodophenyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Iodophenyl)propanal is an organic compound featuring an iodine atom attached to a phenyl ring, which is further connected to a propanal group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Iodophenyl)propanal can be achieved through several methods. One common approach involves the iodination of 3-phenylpropanal using iodine and a suitable oxidizing agent. Another method includes the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-phenylpropanal is coupled with an aryl iodide under palladium catalysis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Iodophenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Palladium catalysts, boronic acids, and various nucleophiles.
Major Products Formed
Oxidation: 3-(3-Iodophenyl)propanoic acid.
Reduction: 3-(3-Iodophenyl)propanol.
Substitution: Various substituted phenylpropanal derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3-Iodophenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and as a precursor for radiolabeled compounds in imaging studies.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(3-Iodophenyl)propanal depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution reactions. In biological systems, the compound may interact with specific enzymes or receptors, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodophenol: An aromatic compound with an iodine atom attached to a phenol group.
3-Phenylpropanal: A similar compound without the iodine substitution.
3-(4-Iodophenyl)propanal: A structural isomer with the iodine atom in the para position.
Uniqueness
3-(3-Iodophenyl)propanal is unique due to the presence of the iodine atom in the meta position, which can influence its reactivity and interactions compared to other isomers and similar compounds. This unique positioning can lead to different chemical and biological properties, making it valuable for specific applications .
Propriétés
Formule moléculaire |
C9H9IO |
|---|---|
Poids moléculaire |
260.07 g/mol |
Nom IUPAC |
3-(3-iodophenyl)propanal |
InChI |
InChI=1S/C9H9IO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5-7H,2,4H2 |
Clé InChI |
XUMRIJUFEZEHFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-7-methyl-6,7-dihydro-5H-cyclopenta[B]pyridine-7-carboxylic acid](/img/structure/B13032987.png)

![(3S)-6-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13033006.png)
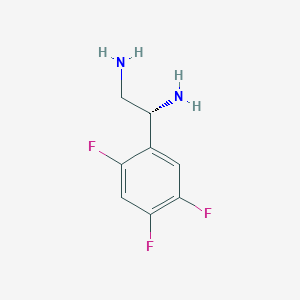
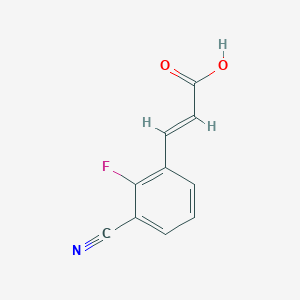
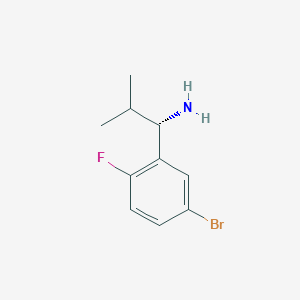
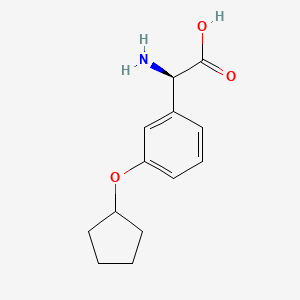
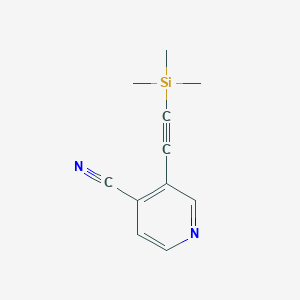



![6-Bromo-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Hydrochloride](/img/structure/B13033069.png)
![9,9-Dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylic acid](/img/structure/B13033074.png)
